2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide

Descripción

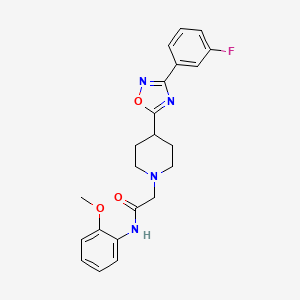

This compound features a piperidine scaffold substituted with a 1,2,4-oxadiazole ring bearing a 3-fluorophenyl group. The acetamide moiety is linked to a 2-methoxyphenyl group, which may enhance hydrogen-bonding interactions and influence pharmacokinetic properties.

Propiedades

IUPAC Name |

2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3/c1-29-19-8-3-2-7-18(19)24-20(28)14-27-11-9-15(10-12-27)22-25-21(26-30-22)16-5-4-6-17(23)13-16/h2-8,13,15H,9-12,14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVFYPLEAZQFSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide is a novel derivative of the oxadiazole class, which has garnered attention due to its potential biological activities. Oxadiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Molecular Weight : 345.39 g/mol

CAS Number : [Not explicitly provided in search results]

Biological Activity Overview

Recent studies have highlighted the biological activities associated with oxadiazole derivatives. The specific compound in focus has been evaluated for its antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : In vitro studies have shown that compounds similar to this compound demonstrate IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Doxorubicin | MCF-7 | 0.65 | |

| Compound X (similar structure) | A549 | 0.12 - 2.78 |

The proposed mechanism of action for the antitumor activity includes the induction of apoptosis through:

- Activation of Caspases : Studies have shown that oxadiazole derivatives can activate caspase pathways leading to programmed cell death.

- Alteration in p53 Levels : Some derivatives have been reported to increase p53 expression, a critical regulator of the cell cycle and apoptosis .

Antimicrobial Activity

In addition to anticancer properties, preliminary screenings suggest that the compound may possess antimicrobial activity against various pathogens.

Antimicrobial Testing

The antimicrobial efficacy is typically assessed using standard methods such as disk diffusion and MIC (Minimum Inhibitory Concentration) assays. While specific data on this compound's antimicrobial activity is limited in current literature, similar oxadiazole compounds have shown promising results.

Case Studies and Research Findings

A comprehensive review highlighted several case studies involving oxadiazole derivatives:

- Study on Structure-Activity Relationship (SAR) :

-

In Vivo Studies :

- Animal models have demonstrated the potential of oxadiazole derivatives in reducing tumor size and improving survival rates when administered at optimal dosages.

Aplicaciones Científicas De Investigación

Anticancer Properties : Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer activity. The incorporation of the 3-fluorophenyl group in this compound enhances its ability to inhibit cancer cell proliferation. Research has shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Effects : The oxadiazole ring is known for its antimicrobial properties. Compounds containing this moiety have been reported to show activity against a range of bacteria and fungi. Preliminary tests on related compounds indicate that 2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide could possess similar antimicrobial effects, warranting further investigation .

Therapeutic Applications

Neurological Disorders : There is growing interest in the neuroprotective effects of oxadiazole derivatives. The piperidine structure may contribute to modulation of neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression. Studies on related compounds have shown promise in enhancing cognitive functions and reducing neuroinflammation .

Inflammatory Diseases : The compound's potential as an anti-inflammatory agent is supported by evidence from related studies indicating that oxadiazole derivatives can inhibit inflammatory pathways. This suggests that the compound could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various oxadiazole derivatives and tested their anticancer efficacy against human cancer cell lines. Among these, a compound structurally similar to this compound demonstrated significant cytotoxicity and induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial properties of oxadiazole derivatives found that compounds with fluorinated phenyl groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest that the presence of the fluorine atom increases membrane permeability and disrupts bacterial cell integrity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

- PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) : Shares the 1,2,4-oxadiazole core but lacks the piperidine and acetamide groups. The butylcyclohexyl substituent enhances lipophilicity, whereas the pyridine ring may engage in π-π interactions. This compound has been studied for G-protein-coupled receptor (GPCR) modulation .

- PSN632408 (4-([3-{4-pyridinyl}-1,2,4-oxadiazol-5-yl]methoxy)-1-piperidinecarboxylic acid tert-butyl ester) : Incorporates a piperidine-carboxylic acid ester and a pyridinyl-oxadiazole group. The tert-butyl ester may improve oral bioavailability compared to the target compound’s methoxyphenyl acetamide .

Acetamide Derivatives with Heterocyclic Cores

- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Features a pyrazole ring with chloro substituents. The electron-withdrawing chlorine atoms may reduce metabolic stability compared to the target’s fluorophenyl group. This compound is a precursor to insecticidal derivatives, highlighting the role of halogenation in bioactivity .

- 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide () : Contains a triazole ring instead of oxadiazole. The sulfanyl linker and 3-methoxyphenyl group may alter solubility and target selectivity compared to the target’s 2-methoxyphenyl orientation .

Thiadiazole and Chromenone-Based Analogues

- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Substitutes oxadiazole with a dihydrothiadiazole ring.

- Example 83 (): A chromenone-pyrazolopyrimidine hybrid with fluorophenyl and isopropoxy groups.

Comparative Analysis of Physicochemical and Pharmacological Properties

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis of this compound involves multi-step procedures, typically starting with oxadiazole ring formation followed by coupling reactions. Key steps include:

- Oxadiazole synthesis : Cyclization of thioamide precursors or condensation of amidoximes with carboxylic acid derivatives under reflux (e.g., DMF, 80–100°C) .

- Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety, requiring catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ .

- Acetamide formation : Reaction of activated esters (e.g., chloroacetamide derivatives) with 2-methoxyaniline under alkaline conditions (NaOH, DCM/water biphasic system) .

Optimization strategies :- Use high-throughput screening (HTS) to test solvents (DMF vs. THF), temperatures (RT vs. reflux), and catalysts (e.g., Pd vs. Cu).

- Monitor reaction progress via TLC or LC-MS to identify intermediate bottlenecks .

Basic: How can structural characterization be rigorously validated for this compound?

Validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorophenyl (¹⁹F NMR), methoxyphenyl (δ 3.8–4.0 ppm for -OCH₃ in ¹H NMR), and piperidine protons (δ 1.5–3.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the oxadiazole ring) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition above 200°C (common for oxadiazoles) .

- pH sensitivity : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Oxadiazoles are prone to hydrolysis under strong acidic/basic conditions .

- Photostability : Expose to UV light (254 nm) to detect photolytic byproducts .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications to enhance target binding?

SAR strategies for oxadiazole-acetamide derivatives include:

- Fluorophenyl substitution : Compare 3-fluorophenyl vs. 4-fluorophenyl analogs to evaluate steric/electronic effects on target affinity (e.g., FLAP inhibitors in ).

- Piperidine ring modifications : Introduce methyl or spiro groups to alter conformational flexibility and improve selectivity .

- Methoxyphenyl tuning : Replace -OCH₃ with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Methodology : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes with targets like 5-lipoxygenase .

Advanced: What in vivo models are suitable for evaluating pharmacokinetic (PK) and pharmacodynamic (PD) properties?

- PK studies : Administer orally to rodents and measure plasma concentrations via LC-MS/MS. Oxadiazoles often exhibit moderate bioavailability (30–50%) due to first-pass metabolism .

- PD models : Use murine inflammation models (e.g., carrageenan-induced paw edema) to assess inhibition of pro-inflammatory mediators (e.g., LTB₄) .

- Metabolic stability : Incubate with liver microsomes to identify CYP450-mediated degradation pathways (e.g., CYP3A4 oxidation) .

Advanced: How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to obtain high-resolution (<1.0 Å) datasets .

- Refinement in SHELXL : Apply restraints for disordered fluorophenyl/piperidine moieties and validate with R-factor convergence (<5%) .

- Comparison with DFT calculations : Overlay experimental and computed (B3LYP/6-31G*) structures to confirm bond angles/rotamers .

Advanced: How can contradictory biological activity data from different assays be reconciled?

- Case example : Conflicting IC₅₀ values in enzyme vs. cell-based assays may arise from off-target effects or solubility issues.

- Resolution steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.